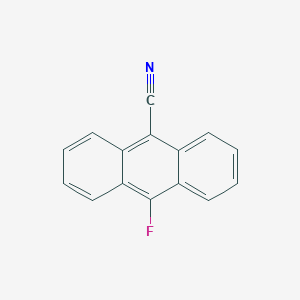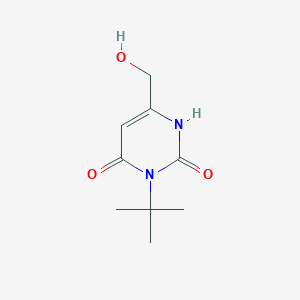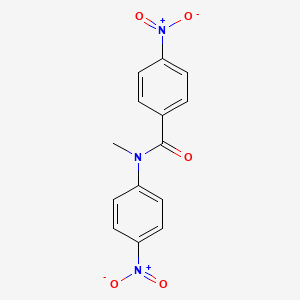![molecular formula C3H7BrS B14674304 [(Bromomethyl)sulfanyl]ethane CAS No. 36056-14-1](/img/structure/B14674304.png)
[(Bromomethyl)sulfanyl]ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Bromomethyl)sulfanyl]ethane is an organic compound characterized by the presence of a bromomethyl group attached to a sulfanyl (thioether) linkage, which is further connected to an ethane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
[(Bromomethyl)sulfanyl]ethane can be synthesized through the bromomethylation of thiols. A common method involves the reaction of thiols with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH). This method is advantageous as it minimizes the generation of highly toxic byproducts . Another approach involves the use of dibromomethane in basic media .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(Bromomethyl)sulfanyl]ethane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Major Products
Substitution: Various substituted thioethers.
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl sulfide derivatives.
Wissenschaftliche Forschungsanwendungen
[(Bromomethyl)sulfanyl]ethane is utilized in several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the modification of biomolecules.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(Bromomethyl)sulfanyl]ethane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The sulfanyl group can participate in redox reactions, altering the oxidation state of sulfur .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Chloromethyl)sulfanyl]ethane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
(Methylthio)ethane: Lacks the halomethyl group, making it less reactive.
(Bromomethyl)phenylsulfane: Contains a phenyl group, altering its reactivity and applications.
Uniqueness
[(Bromomethyl)sulfanyl]ethane is unique due to its high electrophilicity and reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
36056-14-1 |
|---|---|
Molekularformel |
C3H7BrS |
Molekulargewicht |
155.06 g/mol |
IUPAC-Name |
bromomethylsulfanylethane |
InChI |
InChI=1S/C3H7BrS/c1-2-5-3-4/h2-3H2,1H3 |
InChI-Schlüssel |
OEXWAMFYSLBJBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thiazole, 4-[4-[bis(2-chloroethyl)amino]phenyl]-2-methyl-](/img/structure/B14674223.png)
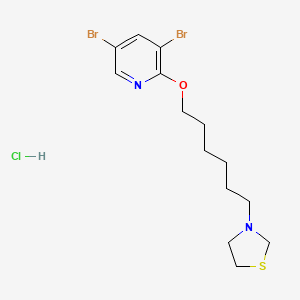
![5H-Benzo[b]phosphindole, 5-phenyl-, 5-sulfide](/img/structure/B14674244.png)
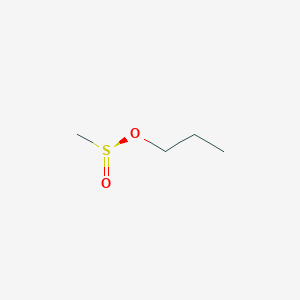


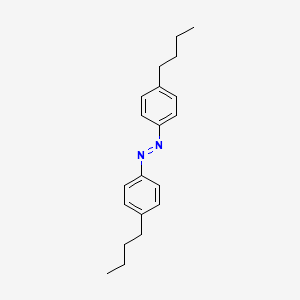
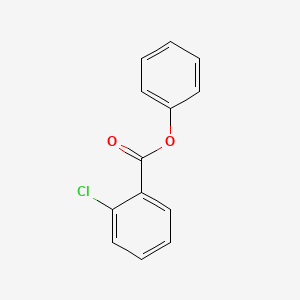
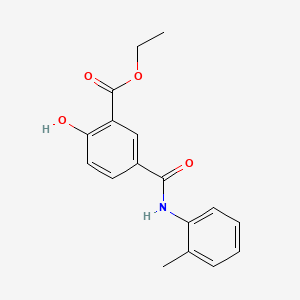
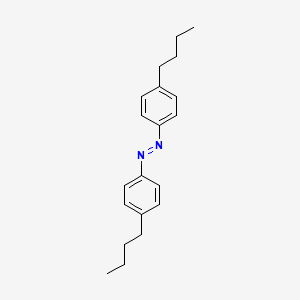
![1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14674277.png)
